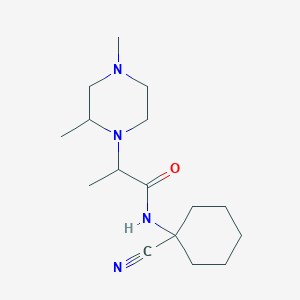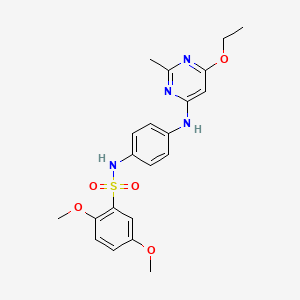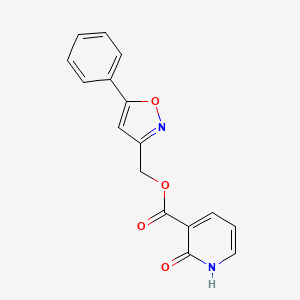
N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide, also known as CPP, is a compound that has been widely used in scientific research. CPP is a small molecule that has the ability to cross the blood-brain barrier, making it a useful tool for studying the central nervous system.
Mécanisme D'action
N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide acts as a competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of glutamate receptor that is involved in synaptic plasticity and learning and memory. By blocking the NMDA receptor, N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide can prevent the influx of calcium ions into the cell, which can lead to neuronal death. N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide has also been shown to block the release of dopamine in the brain, which may contribute to its effects on addiction.
Biochemical and Physiological Effects:
N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the release of neurotransmitters such as glutamate and dopamine. It has also been shown to reduce the activity of enzymes such as protein kinase C and cAMP-dependent protein kinase. In addition, N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide has been shown to reduce the expression of immediate early genes such as c-fos and c-jun.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide is its ability to cross the blood-brain barrier, which makes it a useful tool for studying the central nervous system. It is also a small molecule, which makes it easy to administer and study. However, one limitation of N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide is its potential toxicity. N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide has been shown to cause neuronal death at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are many future directions for research involving N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide. One area of interest is the development of new compounds that can selectively target different subtypes of the NMDA receptor. Another area of interest is the use of N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide in combination with other drugs to study the effects of drug interactions on the central nervous system. Additionally, N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide could be used to investigate the effects of different types of stress on the central nervous system. Overall, N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide is a valuable tool for studying the central nervous system and has many potential applications in scientific research.
Méthodes De Synthèse
N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide can be synthesized using a variety of methods. One common method is the reaction of 1-cyanocyclohexane with 2,4-dimethylpiperazine in the presence of propanoyl chloride. Another method involves the reaction of 1-cyanocyclohexane with 2,4-dimethylpiperazine in the presence of triethylamine and propanoyl chloride. Both methods result in the formation of N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide with high purity.
Applications De Recherche Scientifique
N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide has been widely used in scientific research, particularly in the field of neuroscience. It has been used to study the central nervous system, including the brain and spinal cord. N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide has been used to investigate the mechanisms of pain, learning and memory, and addiction. It has also been used to study the effects of drugs on the central nervous system.
Propriétés
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O/c1-13-11-19(3)9-10-20(13)14(2)15(21)18-16(12-17)7-5-4-6-8-16/h13-14H,4-11H2,1-3H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCIVMADZDJVGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(C)C(=O)NC2(CCCCC2)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![7-(Cyclopentyloxy)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2393054.png)
![(3R,3aR,6R,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride](/img/structure/B2393055.png)
![3-Benzyl-8-(4-chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2393056.png)


